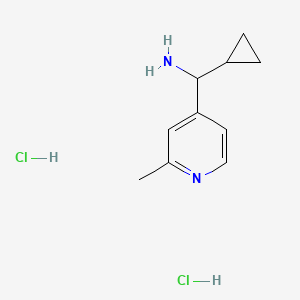![molecular formula C6H5BrClN3 B2938915 6-氯咪唑并[1,2-a]嘧啶氢溴酸盐 CAS No. 2198795-14-9](/img/structure/B2938915.png)
6-氯咪唑并[1,2-a]嘧啶氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloroimidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This compound is characterized by a fused bicyclic structure containing both imidazole and pyrimidine rings, with a chlorine atom at the 6th position and a hydrobromide salt form. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
6-Chloroimidazo[1,2-a]pyrimidine hydrobromide has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
未来方向
The future directions for research on 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide could involve further exploration of its applications in medicinal chemistry, particularly in the treatment of tuberculosis . Additionally, the development of fluorescent probes based on this compound could greatly promote the field of fluorescent imaging .
准备方法
The synthesis of 6-chloroimidazo[1,2-a]pyrimidine hydrobromide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrimidine with α-haloketones followed by cyclization can yield the desired imidazo[1,2-a]pyrimidine scaffold . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
化学反应分析
6-Chloroimidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents onto the imidazo[1,2-a]pyrimidine core.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives with potential biological activities.
作用机制
The mechanism of action of 6-chloroimidazo[1,2-a]pyrimidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
6-Chloroimidazo[1,2-a]pyrimidine hydrobromide can be compared with other similar compounds, such as:
6-Chloroimidazo[1,2-a]pyridine: This compound shares a similar structure but lacks the pyrimidine ring, which can result in different biological activities and properties.
2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide: This derivative has a bromomethyl group at the 2nd position, which can influence its reactivity and applications.
The uniqueness of 6-chloroimidazo[1,2-a]pyrimidine hydrobromide lies in its specific substitution pattern and the presence of both imidazole and pyrimidine rings, which contribute to its diverse chemical reactivity and potential biological activities.
属性
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.BrH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKXEFYMOVXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2938832.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2938833.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(ethanesulfonyl)benzamide](/img/structure/B2938834.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2938835.png)
![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2938836.png)
![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2938838.png)
![2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2938839.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2938840.png)
![6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B2938843.png)

![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938847.png)
![1-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2938851.png)
![Thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2938852.png)
![N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2938855.png)
